An In-Depth Technical Guide to Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a furo[2,3-b]pyridine core, a scaffold of significant interest in medicinal chemistry. The presence of a nitro group, a well-established pharmacophore, suggests a spectrum of potential biological activities. This technical guide provides a comprehensive analysis of this compound, including a proposed synthetic route, predicted physicochemical and spectroscopic properties, and an exploration of its potential as a therapeutic agent. Drawing upon established chemical principles and data from analogous structures, this document serves as an instructive manual for researchers and drug development professionals interested in the exploration and application of this and related molecules.
Introduction: The Furo[2,3-b]pyridine Scaffold and the Significance of Nitro-functionalization
The furo[2,3-b]pyridine ring system, an isostere of indole, is a "privileged" scaffold in medicinal chemistry, frequently appearing in compounds with diverse biological activities, including anticancer and kinase inhibitory properties.[1] The fusion of a π-excessive furan ring to a π-deficient pyridine ring creates a unique electronic landscape, offering multiple points for functionalization and interaction with biological targets.[1]
The introduction of a nitro group onto an aromatic or heteroaromatic core is a common strategy in drug design. Nitroaromatic compounds are known for a wide range of pharmacological effects, most notably as antimicrobial agents.[2][3] The potent activity of these compounds is often linked to the in vivo reduction of the nitro group to reactive nitroso and hydroxylamino intermediates, which can induce cellular damage in target organisms.[4][5] This bioactivation is a double-edged sword, as it is also linked to potential mutagenicity and toxicity in host organisms.[6][7]
This guide focuses on the specific properties of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate, a molecule that combines the therapeutic potential of the furo[2,3-b]pyridine core with the potent bioactivity of a nitro functional group.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C9H6N2O5 | |
| Molecular Weight | 222.16 g/mol | |
| CAS Number | 1083196-30-8 | |
| Appearance | Likely a yellow or orange solid | Nitroaromatic compounds are often colored. |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and acetone. Poorly soluble in water. | Based on the polarity of the functional groups and the aromatic core. |
| Melting Point | Predicted to be relatively high (>150 °C) | Aromatic compounds with polar functional groups tend to have higher melting points. |
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted for Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate, based on the analysis of its functional groups and the known spectral properties of related furo[2,3-b]pyridine derivatives.[8][9]
2.1.1. 1H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| OCH3 | 3.9 - 4.1 | s | - | Typical range for a methyl ester. |
| H-3 | 7.5 - 7.7 | s | - | The proton on the furan ring, deshielded by the adjacent ester and the aromatic system. |
| H-4 | 8.8 - 9.0 | d | ~2-3 | Pyridine proton ortho to the nitro group and the ring nitrogen, expected to be significantly deshielded. |
| H-6 | 8.4 - 8.6 | d | ~2-3 | Pyridine proton meta to the nitro group, deshielded by the aromatic system. |
2.1.2. 13C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| OCH3 | 52 - 54 | Typical range for a methyl ester carbon. |
| C-2 | 145 - 148 | Carbon bearing the ester group. |
| C-3 | 112 - 115 | Furan ring carbon. |
| C-3a | 150 - 153 | Bridgehead carbon. |
| C-4 | 140 - 143 | Pyridine ring carbon. |
| C-5 | 148 - 151 | Carbon bearing the nitro group, significantly deshielded. |
| C-6 | 120 - 123 | Pyridine ring carbon. |
| C-7a | 158 - 162 | Bridgehead carbon. |
| C=O | 160 - 165 | Carbonyl carbon of the ester. |
2.1.3. Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm-1) | Intensity |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C=O (ester) | 1720 - 1740 | Strong |
| C=C, C=N (aromatic) | 1600 - 1450 | Medium-Strong |
| NO2 (asymmetric stretch) | 1520 - 1560 | Strong |
| NO2 (symmetric stretch) | 1340 - 1380 | Strong |
| C-O-C (ether) | 1250 - 1000 | Strong |
Synthesis and Reactivity
A plausible synthetic route to Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate can be devised based on established methodologies for the construction of the furo[2,3-b]pyridine scaffold. A particularly versatile approach involves the reaction of a substituted 2-halopyridine with a carboxylic acid derivative, followed by a base-induced intramolecular cyclization.
Proposed Synthetic Pathway
The proposed synthesis begins with the nitration of a suitable 2-hydroxypyridine derivative, followed by conversion to a 2-halopyridine, and subsequent construction of the furan ring.
Caption: Proposed synthetic workflow for Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate.
3.1.1. Step-by-Step Experimental Protocol (Illustrative)
This protocol is adapted from general procedures for the synthesis of related furo[2,3-b]pyridine derivatives.
-
Nitration of 2-Chloro-3-hydroxypyridine:
-
To a stirred solution of 2-chloro-3-hydroxypyridine in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid and sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.
-
Filter, wash with water, and dry to obtain 2-chloro-3-hydroxy-5-nitropyridine.
-
-
O-alkylation with Methyl Bromoacetate:
-
To a solution of 2-chloro-3-hydroxy-5-nitropyridine in a polar aprotic solvent (e.g., DMF), add potassium carbonate.
-
Add methyl bromoacetate dropwise and stir the mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl (2-chloro-5-nitropyridin-3-yloxy)acetate.
-
-
Intramolecular Cyclization:
-
Dissolve the crude methyl (2-chloro-5-nitropyridin-3-yloxy)acetate in an anhydrous solvent like THF.
-
Add a strong base, such as sodium hydride, portion-wise at 0 °C.
-
After the addition, heat the reaction mixture to reflux for several hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate.
-
Chemical Reactivity
The reactivity of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate is governed by the interplay of its constituent functional groups.
Caption: Key reactivity sites of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate.
-
Nitro Group Reduction: The nitro group is the most reactive site for reduction. This can be achieved chemically (e.g., with SnCl2/HCl or catalytic hydrogenation) to yield the corresponding 5-amino derivative. This transformation is also the basis for its probable biological mechanism of action.[4]
-
Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient, and this character is further enhanced by the strong electron-withdrawing nitro group. This makes the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, providing a handle for further derivatization, such as amide formation.
-
Electrophilic Substitution: The furo[2,3-b]pyridine ring system is generally deactivated towards electrophilic substitution due to the pyridine nitrogen. The presence of the nitro group further deactivates the ring, making electrophilic substitution challenging.
Potential Biological Activity and Mechanism of Action
Based on its structural features, Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate is predicted to exhibit a range of biological activities.
Antimicrobial Activity
The presence of the 5-nitrofuran moiety is a strong indicator of potential antimicrobial properties.[5] The mechanism is likely analogous to that of other nitrofurans, involving the enzymatic reduction of the nitro group within the microbial cell to form highly reactive, cytotoxic intermediates.[4] These intermediates can damage microbial DNA, ribosomes, and other macromolecules, leading to cell death.[5]
Caption: Proposed mechanism of antimicrobial action.
Anticancer and Kinase Inhibitory Activity
The furo[2,3-b]pyridine scaffold is present in a number of compounds with demonstrated anticancer and kinase inhibitory activity.[8][10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The planar, heterocyclic nature of the furo[2,3-b]pyridine core makes it an effective scaffold for binding to the ATP-binding site of various kinases. The specific substitution pattern on the ring will determine the kinase selectivity and potency. Further investigation would be required to determine if Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate or its derivatives can act as kinase inhibitors.
Safety and Toxicological Considerations
A significant concern with nitroaromatic compounds is their potential for toxicity, including mutagenicity and carcinogenicity.[6][7] This toxicity is often linked to the same reductive activation that is responsible for their therapeutic effects. The reactive intermediates generated can also interact with host cell macromolecules, leading to adverse effects. Therefore, any drug development program involving this compound must include a thorough toxicological evaluation. The parent drugs of nitrofurans generally have short half-lives in organisms and are rapidly metabolized.[3]
Conclusion
Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate is a compound with significant, albeit largely unexplored, potential in medicinal chemistry. Its structure suggests a dual-action profile, with the furo[2,3-b]pyridine core providing a scaffold for kinase inhibition and the nitro group conferring potent antimicrobial activity. While direct experimental data is limited, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established chemical principles and data from related compounds. Further research into this and similar molecules is warranted to fully elucidate their therapeutic potential and to address the associated toxicological challenges.
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